Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate
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Overview
Description
Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate is a complex organic compound that features a unique structure combining a methyl ester, a sulfamoyl group, and an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction, where an indene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a nucleophilic substitution reaction. The indene derivative is reacted with a sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like amines or thiols replace the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Triethylamine (Et3N) as a base in nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the indene derivative can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylcarbamoyl]propanoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfonyl]propanoate: Similar structure but with a sulfonyl group instead of a sulfamoyl group.
Uniqueness
Methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate is unique due to the presence of the sulfamoyl group, which can impart distinct chemical and biological properties compared to its analogs. The sulfamoyl group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
methyl 2-methyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methylsulfamoyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(15(18)21-3)10-22(19,20)17-11-16(2)8-13-6-4-5-7-14(13)9-16/h4-7,12,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADVWEIGBMESGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NCC1(CC2=CC=CC=C2C1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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